molecular formula C9H9F3N2O2 B3170725 Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 945717-60-2

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B3170725
CAS No.: 945717-60-2
M. Wt: 234.17 g/mol
InChI Key: FBSFWDOFMQDRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 945717-60-2) is a fluorinated pyrimidine derivative with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.17 g/mol . The compound features a pyrimidine ring substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and an ethyl ester at position 2. Its synthesis typically involves condensation reactions between amidines and trifluoromethyl-containing precursors, as seen in analogous pyrimidine syntheses . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical research .

Properties

IUPAC Name

ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-5(2)13-8(14-6)9(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFWDOFMQDRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151315
Record name 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945717-60-2
Record name 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945717-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with trifluoroacetaldehyde and subsequent cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features enhance biological activity, making it a candidate for developing:

  • Antimicrobial Agents: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been explored for its potential in formulating effective antimicrobial drugs.
  • Antiviral Agents: The compound's lipophilicity, attributed to the trifluoromethyl group, may enhance its ability to penetrate biological membranes, making it suitable for antiviral drug development.
  • Enzyme Inhibitors: Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, such as Dipeptidyl Peptidase-4 (DPP-4), which is relevant in managing type 2 diabetes. Modifications to its structure can significantly affect its inhibitory potency.

Agricultural Applications

In agriculture, this compound is investigated for its potential use as an agrochemical:

  • Pesticides and Herbicides: The compound's unique chemical properties may contribute to the development of new pesticides and herbicides that are more effective and environmentally sustainable.

Chemical Research Applications

The compound is also valuable in chemical research due to its versatile reactivity:

  • Building Blocks for Synthesis: It is utilized as a precursor in synthesizing more complex organic molecules, particularly in medicinal chemistry and materials science.
  • Mechanistic Studies: Researchers study the interactions of this compound with various biological targets to understand its mechanism of action better. This knowledge aids in optimizing drug design and enhancing therapeutic efficacy.

Case Studies and Research Findings

Recent studies highlight the compound's versatility and potential applications:

  • Anticancer Activity: A study published in MDPI explored the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. The findings indicated that modifications to the pyrimidine ring could enhance anticancer activity, suggesting pathways for developing new cancer therapies.
  • DPP-4 Inhibition: Research focusing on the compound's role as a DPP-4 inhibitor revealed significant insights into how structural changes influence its inhibitory effects. This study suggests that this compound could be optimized for diabetes treatment through targeted modifications.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby altering cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • Ethyl 6-Amino-2-(Trifluoromethyl)Pyrimidine-4-Carboxylate (CAS: 1269294-25-8) Molecular Formula: C₈H₈F₃N₃O₂ (MW: 233.16 g/mol). Key Difference: Substitution of the methyl group with an amino group (-NH₂) at position 4. This modification is associated with enhanced biological activity in medicinal chemistry, particularly in kinase inhibition studies .
  • Ethyl 2-Chloro-6-(Trifluoromethyl)Pyrimidine-4-Carboxylate (CAS: 1027059-34-2)

    • Key Difference : Chlorine substituent at position 2 instead of trifluoromethyl.
    • Impact : The electron-withdrawing chlorine atom increases electrophilic reactivity, making this compound a versatile intermediate in nucleophilic substitution reactions .

Ester Group Modifications

  • Methyl 6-Methyl-2-(Trifluoromethyl)Pyrimidine-4-Carboxylate Key Difference: Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃). This derivative is often used in prodrug design due to its faster metabolic conversion .

Ring Saturation and Heteroatom Incorporation

  • Ethyl 6-Methyl-2-Sulfanylidene-4-[4-(Trifluoromethyl)Phenyl]-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
    • Key Difference : Partially saturated (tetrahydropyrimidine) ring with a sulfanylidene (-S=) group.
    • Impact : Ring saturation alters conformational flexibility, while the sulfanylidene group introduces additional hydrogen-bonding sites. Such derivatives exhibit improved binding affinity in enzyme inhibition assays .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 945717-60-2 C₉H₉F₃N₂O₂ 234.17 6-Me, 2-CF₃, 4-COOEt
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 1269294-25-8 C₈H₈F₃N₃O₂ 233.16 6-NH₂, 2-CF₃, 4-COOEt
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate 1027059-34-2 C₈H₅ClF₃N₂O₂ 252.59 2-Cl, 6-CF₃, 4-COOEt
Mthis compound N/A C₈H₇F₃N₂O₂ 220.15 6-Me, 2-CF₃, 4-COOMe

Biological Activity

Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by structure-activity relationship (SAR) studies, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl ester at the carboxylic acid position. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including this compound, exhibit antimicrobial properties. A study highlighted the compound's efficacy against various strains of Mycobacterium tuberculosis (Mtb), suggesting a novel mechanism of action distinct from conventional antituberculosis drugs . The compound was evaluated using biology triage assays to exclude compounds with known promiscuous mechanisms, thus demonstrating its potential as a targeted therapeutic agent.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit transcription factors such as AP-1 and NF-kappaB, which play crucial roles in inflammatory responses. This compound may share this property, contributing to its anti-inflammatory effects . The SAR studies conducted on related compounds have identified key structural features necessary for this inhibitory activity.

Anticancer Potential

Recent investigations into pyrimidine derivatives have revealed promising anticancer activities. For instance, certain analogues have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This compound may exhibit similar selectivity, potentially acting as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Trifluoromethyl Group : The incorporation of the trifluoromethyl group has been shown to enhance potency against specific biological targets by improving binding affinity and metabolic stability .
  • Substituent Variations : Modifications at various positions on the pyrimidine ring can significantly affect the compound's biological activity. For instance, altering the ethyl ester group can influence solubility and bioavailability .
Modification Effect on Activity Reference
Trifluoromethyl substitutionIncreased potency against Mtb
Variation of ester groupAffects solubility and bioavailability
Aromatic ring substitutionsCritical for maintaining activity

Case Studies

  • Antitubercular Activity : In a study assessing various pyrimidine derivatives, this compound was identified as having significant activity against clinical strains of Mtb without cross-resistance to existing drugs. This finding suggests its potential role in treating multidrug-resistant tuberculosis .
  • Cancer Cell Line Studies : In vitro tests demonstrated that related compounds showed potent inhibitory effects on cancer cell proliferation with IC50 values in the low micromolar range. These results indicate that further exploration of this compound could lead to new cancer therapies .

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, a Biginelli-like reaction using ethyl acetoacetate, trifluoromethyl-substituted aldehydes, and thiourea derivatives under acidic conditions can yield the pyrimidine core. Post-synthetic modifications, such as esterification or fluorination, are employed to introduce the trifluoromethyl group . Optimization of reaction conditions (e.g., solvent, temperature, catalysts like p-TsOH) is critical for improving yields. LC-MS and 1^1H NMR are used to monitor reaction progress and purity .

Q. How can spectroscopic techniques characterize this compound’s structural features?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl at C6, trifluoromethyl at C2) and confirm regiochemistry. Splitting patterns in 1^1H NMR distinguish aromatic protons in the pyrimidine ring.
  • FT-IR : Carboxylate ester C=O stretches (~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic effects of the electron-withdrawing trifluoromethyl group, such as reduced electron density at C4. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites, aiding in predicting reactivity for further functionalization .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-F: ~1.33 Å) and angles (e.g., C4-C5-C6: ~120°), confirming the pyrimidine ring’s planarity and substituent orientations. Software like SHELXL refines crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) . For example, reveals puckering parameters (Cremer-Pople analysis) for tetrahydropyrimidine derivatives, critical for conformational studies.

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph-set analysis (Etter’s rules) identifies recurring motifs like N-HO\text{N-H}\cdots\text{O} (2.8–3.0 Å) and C-Fπ\text{C-F}\cdots\pi interactions. These interactions stabilize crystal lattices and affect physicochemical properties (e.g., melting points). In , weak C-H\cdotsO bonds between ester carbonyls and adjacent methyl groups contribute to layered packing .

Q. What strategies address contradictions in experimental vs. computational data for this compound?

Discrepancies (e.g., DFT-predicted vs. observed bond angles) are resolved by:

  • Multi-conformer Analysis : Comparing multiple DFT-optimized conformers with crystallographic data.
  • Solvent Effects : Including solvation models (e.g., PCM) in computational studies to mimic experimental conditions.
  • Dynamic NMR : Detecting rotational barriers in solution when crystal packing forces are absent .

Q. How are reaction conditions optimized for regioselective functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during trifluoromethylation.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4 without side reactions.
  • Kinetic Control : Low-temperature conditions favor kinetic products, as seen in ’s synthesis of pyridinyl-pyrimidine hybrids .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space groupP212_1/c
Bond length (C-F)1.33–1.35 Å
Dihedral angle (C4-C5-C6)120.42°
Hydrogen bonds (N-H\cdotsO)2.85 Å, 165°

Q. Table 2: Common Synthetic Routes

StepReagents/ConditionsYield (%)
Cyclizationp-TsOH, EtOH, reflux65–75
TrifluoromethylationCF3_3I, CuI, DMF50–60
Ester hydrolysisLiOH, THF/H2_2O, RT85–90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.